
lithium;3,3-dichloroprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;3,3-dichloroprop-1-ene is an organochlorine compound with the molecular formula C₃H₄Cl₂. It is a colorless liquid with a sweet, chloroform-like odor. This compound is feebly soluble in water and evaporates easily. It is primarily used in agriculture as a pesticide, specifically as a preplant fumigant and nematicide .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium;3,3-dichloroprop-1-ene can be synthesized through the chlorination of propene to produce allyl chloride, which is then further chlorinated to yield 3,3-dichloroprop-1-ene . Another method involves the dehydrochlorination of 1,3-dichloropropan-2-ol using calcium or sodium hydroxide solutions .
Industrial Production Methods
The industrial production of 3,3-dichloroprop-1-ene typically involves the continuous automatic preparation method. This method uses 1,2,3-trichloropropane as a starting material, along with a catalyst and liquid caustic soda, to continuously react and generate 3,3-dichloroprop-1-ene . The process is designed to be safe, controllable, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Lithium;3,3-dichloroprop-1-ene undergoes various chemical reactions, including:
Nucleophilic substitution: The allylic chlorine atom in 3,3-dichloroprop-1-ene can be substituted by nucleophiles.
Dehydrochlorination: This reaction involves the removal of hydrogen chloride to form an allene derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include hydrazine hydrate and potassium hydroxide.
Dehydrochlorination: Calcium or sodium hydroxide solutions are used as dehydrochlorination agents.
Major Products Formed
Nucleophilic substitution: The major products include various substituted derivatives depending on the nucleophile used.
Dehydrochlorination: The major product is an allene derivative.
Scientific Research Applications
Lithium;3,3-dichloroprop-1-ene has several scientific research applications:
Mechanism of Action
The mechanism of action of lithium;3,3-dichloroprop-1-ene involves nucleophilic substitution of the allylic chlorine atom, followed by dehydrochlorination to form an allene derivative . The compound’s effects are mediated through interactions with molecular targets and pathways involved in these reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloropropene: An organochlorine compound with similar uses in agriculture.
2,3-Dichloropropene: Another isomer with similar chemical properties.
Uniqueness
Lithium;3,3-dichloroprop-1-ene is unique due to its specific molecular structure, which allows for distinct chemical reactions and applications compared to its isomers .
Properties
CAS No. |
51522-96-4 |
|---|---|
Molecular Formula |
C3H3Cl2Li |
Molecular Weight |
116.9 g/mol |
IUPAC Name |
lithium;3,3-dichloroprop-1-ene |
InChI |
InChI=1S/C3H3Cl2.Li/c1-2-3(4)5;/h2H,1H2;/q-1;+1 |
InChI Key |
GRFACWRHHUXZSD-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C=C[C-](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


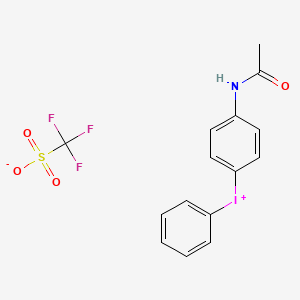
![4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline](/img/structure/B14129843.png)
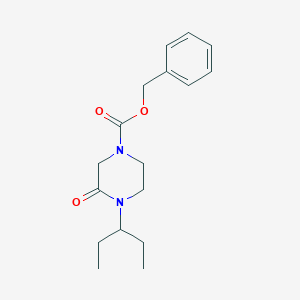

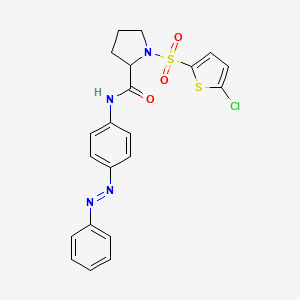
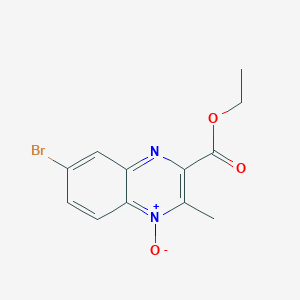


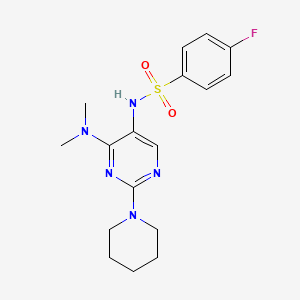
![2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14129886.png)


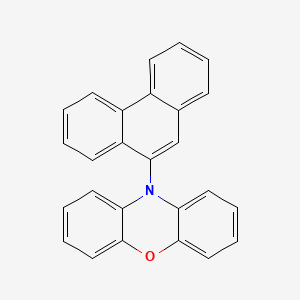
![2-hydroxy-3-methyl-N'-[(4-nitrophenyl)carbonyl]benzohydrazide](/img/structure/B14129903.png)
